3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-[(2,6-difluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Uniqueness
Compared to similar compounds, 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole stands out due to its unique combination of furan and difluorobenzyl groups. These substitutions enhance its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13F2N3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H13F2N3O2S/c19-14-5-1-6-15(20)13(14)11-26-18-22-21-17(16-7-3-9-25-16)23(18)10-12-4-2-8-24-12/h1-9H,10-11H2 |
InChI Key |
JISVSTPBXXDUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)F |
Origin of Product |
United States |
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